molecular formula C24H26N2O B5175081 N-[(9-ethylcarbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine

N-[(9-ethylcarbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine

Cat. No.: B5175081
M. Wt: 358.5 g/mol
InChI Key: ZTQHVCNNYZADAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(9-ethylcarbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This compound, in particular, is characterized by the presence of an ethyl group at the 9th position of the carbazole ring and a methoxyphenyl group attached to an ethanamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9-ethylcarbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine typically involves multi-step organic reactions. One common method starts with the alkylation of carbazole to introduce the ethyl group at the 9th position. This is followed by the formation of the ethanamine chain through a series of reactions involving intermediates such as aldehydes and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(9-ethylcarbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3,6-dione, while reduction can produce N-ethylcarbazole derivatives .

Scientific Research Applications

N-[(9-ethylcarbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(9-ethylcarbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(9-ethylcarbazol-3-yl)methyl]-2-(4-methoxyphenyl)ethanamine
  • N-[(9-ethylcarbazol-3-yl)methyl]-2-(1H-indol-3-yl)ethanamine
  • N-[(9-ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine

Uniqueness

N-[(9-ethylcarbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine stands out due to its specific structural features, such as the methoxyphenyl group and the ethanamine chain. These features confer unique chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific research and industrial contexts.

Properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-3-26-22-10-6-5-9-20(22)21-16-18(12-13-23(21)26)17-25-15-14-19-8-4-7-11-24(19)27-2/h4-13,16,25H,3,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQHVCNNYZADAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCCC3=CC=CC=C3OC)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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